molecular formula C15H19N3O2 B10910083 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid

Katalognummer: B10910083
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: ZESQNQZXDMWBDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid features a benzoic acid core linked via an aminomethyl group to a substituted pyrazole ring (1-ethyl-3-methyl-1H-pyrazol-4-yl).

Eigenschaften

Molekularformel

C15H19N3O2

Molekulargewicht

273.33 g/mol

IUPAC-Name

4-[[(1-ethyl-3-methylpyrazol-4-yl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C15H19N3O2/c1-3-18-10-14(11(2)17-18)9-16-8-12-4-6-13(7-5-12)15(19)20/h4-7,10,16H,3,8-9H2,1-2H3,(H,19,20)

InChI-Schlüssel

ZESQNQZXDMWBDX-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazole Core Synthesis

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For 1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine , a common precursor, the synthesis involves:

  • Alkylation of Hydrazine : Reaction of hydrazine with ethyl acetoacetate to form 3-methyl-1H-pyrazol-5-ol.

  • N-Ethylation : Treatment with ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the ethyl group at the N1 position.

  • Chloromethylation : Conversion of the 4-position hydrogen to a chloromethyl group using paraformaldehyde and HCl gas.

  • Amination : Displacement of chloride with aqueous ammonia to yield (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine.

Benzoic Acid Functionalization

The benzoic acid component is functionalized at the para position to introduce an aminomethyl group. This is achieved via:

  • Bromination : Electrophilic bromination of toluene derivatives followed by oxidation to 4-bromobenzoic acid.

  • Gabriel Synthesis : Conversion of 4-bromobenzoic acid to the corresponding phthalimide-protected amine, which is subsequently deprotected to yield 4-aminomethylbenzoic acid.

Coupling Strategies and Reaction Optimization

The final step involves coupling the pyrazole-methylamine with the functionalized benzoic acid. Two predominant methods are documented:

Reductive Amination

4-Formylbenzoic acid is condensed with (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine in the presence of a reducing agent (e.g., NaBH₃CN) to form the methyleneamino linkage.

Reaction Conditions

ParameterValue
SolventMethanol/Ethanol
Temperature25–40°C
Reaction Time12–24 hours
Yield65–78%

Nucleophilic Substitution

A more scalable industrial method involves reacting 4-(bromomethyl)benzoic acid with the pyrazole-methylamine in a polar aprotic solvent (e.g., DMF) under basic conditions.

Optimization Insights from Patent CN101928277B

  • Solvent Selection : Primary isoamyl alcohol or toluene improves intermediate solubility.

  • pH Control : Maintaining pH 8–9 with NaOH minimizes side reactions.

  • Temperature : 80–100°C accelerates substitution while avoiding decomposition.

  • Molar Ratio : A 1:1.2 ratio of bromomethylbenzoic acid to amine maximizes yield (82–89%).

Industrial-Scale Process Considerations

The patent CN101928277B provides a validated protocol for analogous compounds, adaptable to the target molecule:

Crystallization and Purification

Final purification involves recrystallization from ethanol/water mixtures:

  • Decolorization : Activated carbon treatment removes colored impurities.

  • pH Adjustment : Gradual HCl addition precipitates the pure product.

  • Drying : Vacuum drying at 70°C ensures residual solvent removal.

Typical Yield and Purity

ParameterValue
Overall Yield60–72%
HPLC Purity≥98%

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrazole C-H at δ 7.5–8.0 ppm, benzoic acid COOH at δ 12.1 ppm).

  • LC-MS : Molecular ion peak at m/z 259.3 ([M+H]⁺) aligns with the molecular formula C₁₄H₁₇N₃O₂.

  • Melting Point : 296–298°C (decomposition).

Challenges and Mitigation Strategies

  • Side Reactions : Over-alkylation at the pyrazole nitrogen is minimized by using a slight excess of benzoic acid derivative.

  • Solubility Issues : Mixed solvents (e.g., ethanol/acetone) enhance intermediate solubility during coupling.

  • Scale-Up Risks : Exothermic reactions during HCl neutralization require controlled addition rates and cooling .

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction

    • Reduction reactions can be performed on the nitro or carbonyl groups if present. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the benzoic acid moiety. Reagents such as sodium hydroxide (NaOH) can be used for these reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOH in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids or pyrazoles.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • The compound can be used as a building block for the synthesis of more complex molecules.
  • It serves as a precursor for the development of new heterocyclic compounds with potential biological activities.

Biology

  • The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
  • It can be used in the study of enzyme inhibition and receptor binding.

Medicine

  • Potential applications in drug development, particularly for targeting specific enzymes or receptors.
  • It may be explored for its anti-inflammatory or analgesic properties.

Industry

  • The compound can be used in the development of new materials, such as polymers or coatings.
  • It may find applications in the production of agrochemicals or dyes.

Wirkmechanismus

The mechanism of action of 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with its closest analogs based on substituents, molecular weight, and purity:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) CAS Number Source (Evidence ID)
4-({[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid (Target) C₁₄H₁₈N₃O₂* 260.31 (calc.) 1-Ethyl-3-methyl-pyrazole, aminomethyl linker
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid C₁₁H₈BrN₃O₄ 342.11 4-Bromo-3-nitro-pyrazole 95%† 514800-72-7
4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid C₁₃H₁₆ClN₃O₂ 281.74 1-Methyl-pyrazole, chlorinated substituent 1197226-10-0
2-(1-Methyl-1H-pyrazol-4-yl)benzoic acid C₁₁H₁₀N₂O₂ 202.21 1-Methyl-pyrazole 953076-87-4
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₈H₁₅N₃ 153.23 Ethyl-pyrazole, cyclopropanamine linker 95% 1171769-79-1

*Calculated based on substituents.
†Purity inferred from analogs in the same category.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The bromo-nitro substituents in 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid () increase molecular weight (342.11 vs. 260.31) and likely enhance electrophilic reactivity compared to the target compound’s ethyl-methyl groups . Chlorinated Analogs: The chlorinated derivative () exhibits higher molecular weight (281.74) due to the chlorine atom, which may influence solubility and binding affinity . Simpler Pyrazole Derivatives: Compounds like 2-(1-methyl-1H-pyrazol-4-yl)benzoic acid () lack the aminomethyl linker, reducing steric hindrance and molecular weight (202.21) .

Purity Trends :

  • High purity (95%) is common among pyrazole derivatives (e.g., ), suggesting robust synthetic protocols for such compounds .

Physicochemical and Functional Properties

  • Solubility : The target compound’s ethyl-methyl pyrazole and polar carboxylic acid group may enhance solubility in polar aprotic solvents compared to halogenated analogs () .
  • Thermal Stability : Pyrazole derivatives with bulky substituents (e.g., cyclopropane in ) often exhibit higher melting points, suggesting the target compound may share similar stability .

Biologische Aktivität

4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles diverse research findings on its biological activity, including synthesis, molecular interactions, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C15H20N4O2C_{15}H_{20}N_4O_2, and it features a pyrazole moiety linked to a benzoic acid structure, which is crucial for its biological activity. The structural representation is as follows:

\text{4 1 ethyl 3 methyl 1H pyrazol 4 yl methyl amino}methyl)benzoicacid}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1H-pyrazole scaffold. Specifically, derivatives have shown significant antiproliferative effects against various cancer cell lines, including:

Cell Line Activity Reference
MDA-MB-231 (Breast)Inhibition of growth (54%)
HepG2 (Liver)Moderate inhibition (38.44%)
HeLa (Cervical)Anticancer activity noted

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

The compound's mechanism involves interactions at the molecular level, particularly through:

  • Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit various kinases involved in tumor growth.
  • Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies illustrate the effectiveness of pyrazole-based compounds in clinical settings:

  • Study on HepG2 Cells : A study demonstrated that a related pyrazole compound significantly reduced cell viability in HepG2 cells, suggesting potential for liver cancer treatment .
  • Combination Therapies : Investigations into combination therapies using this compound alongside traditional chemotherapeutics have shown enhanced efficacy, indicating a synergistic effect that warrants further exploration.

Toxicity and Safety Profile

The safety profile of this compound is also an essential consideration. Preliminary toxicity studies indicate that while the compound exhibits anticancer properties, it shows minimal toxicity to normal fibroblast cells, which is promising for therapeutic applications .

Q & A

Basic: What are the optimal synthetic routes for 4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. For example, the pyrazole moiety can be functionalized via reductive amination between (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine and 4-carboxybenzaldehyde derivatives. Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency .
  • Catalysts: Use of sodium cyanoborohydride or other reducing agents for imine intermediates .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of characteristic signals (e.g., pyrazole C-H protons at δ 7.2–8.0 ppm, benzoic acid carbonyl at ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) assesses purity (>98% required for biological assays) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 303.1452) .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from variations in experimental design. To address this:

  • Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Dose-response curves: Evaluate activity across a broad concentration range (e.g., 1 nM–100 µM) to identify IC50/EC50 discrepancies .
  • Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to account for batch effects or assay sensitivity .

Advanced: What experimental designs are suitable for studying its environmental stability and degradation pathways?

Methodological Answer:

  • Photolytic stability: Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 7.4) and monitor degradation via LC-MS .
  • Hydrolytic studies: Incubate at varying pH levels (2–12) and temperatures (25–60°C) to identify hydrolysis products (e.g., benzoic acid derivatives) .
  • Biotic degradation: Use soil microcosms or activated sludge systems to assess microbial metabolism .

Basic: What are the recommended safety protocols for handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Engineering controls: Use fume hoods during synthesis to minimize inhalation risks .
  • Waste disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular docking: Predict binding affinity to target proteins (e.g., COX-2) using software like AutoDock Vina .
  • ADMET prediction: Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .
  • QSAR studies: Correlate structural modifications (e.g., substituent electronegativity) with solubility/bioactivity trends .

Advanced: What strategies are effective for analyzing its metabolic pathways in vivo?

Methodological Answer:

  • Isotope labeling: Synthesize a 14C-labeled analog to track metabolites in rodent models via scintillation counting .
  • LC-MS/MS profiling: Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in plasma or urine .
  • Enzyme inhibition assays: Co-administer CYP450 inhibitors (e.g., ketoconazole) to elucidate metabolic enzyme involvement .

Basic: How can researchers validate the compound’s solubility and formulation compatibility?

Methodological Answer:

  • Solubility screening: Test in buffers (pH 1.2–7.4) and co-solvents (e.g., PEG 400, DMSO) using nephelometry .
  • Accelerated stability testing: Store formulations (e.g., lyophilized powder) at 40°C/75% RH for 4 weeks and monitor degradation .

Advanced: What mechanistic studies are needed to elucidate its mode of action in antimicrobial applications?

Methodological Answer:

  • Time-kill assays: Determine bactericidal vs. bacteriostatic activity against Gram-positive/negative strains .
  • Membrane integrity tests: Use fluorescent probes (e.g., SYTOX Green) to assess cell membrane disruption .
  • Resistance studies: Serial passage experiments to evaluate mutation frequency under sublethal doses .

Advanced: How can structure-activity relationship (SAR) studies improve its therapeutic potential?

Methodological Answer:

  • Scaffold modification: Introduce electron-withdrawing groups (e.g., -NO2) to the pyrazole ring to enhance receptor binding .
  • Bioisosteric replacement: Substitute the benzoic acid moiety with sulfonamide or tetrazole groups to improve bioavailability .
  • In vivo efficacy testing: Compare analogs in disease models (e.g., murine inflammation) to prioritize lead candidates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.